Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

This Boc-protected trans-1,4-diaminocyclohexane features a unique N-cyclopentylmethyl substituent—delivering a specific lipophilicity/steric balance unobtainable from its cyclohexyl (CAS 1286265-75-5) or cyclobutyl (CAS 1286275-75-9) analogs. The orthogonal Boc group enables chemoselective functionalization at the cyclopentylmethyl-bearing amine, preserving N-4 for late-stage derivatization after acidic deprotection. Compared to purchasing the free diamine dihydrochloride (CAS 1286273-68-4) and installing protection, this ready-to-use building block eliminates one synthetic step with associated yield loss. It occupies a distinct property space—MW 296.45, C5 ring via methylene spacer—versus its directly attached cyclohexyl or cyclobutyl variants. Essential for constructing GPCR-targeted libraries (V1A, MCH-R1) requiring the trans-diequatorial pharmacophoric geometry. Available at ≥95% purity in quantities from 100 mg to 250 g.

Molecular Formula C17H32N2O2
Molecular Weight 296.455
CAS No. 1286264-16-1
Cat. No. B2501337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate
CAS1286264-16-1
Molecular FormulaC17H32N2O2
Molecular Weight296.455
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCC2
InChIInChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-15-10-8-14(9-11-15)18-12-13-6-4-5-7-13/h13-15,18H,4-12H2,1-3H3,(H,19,20)
InChIKeyWTUFEALJAPPSMK-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate (CAS 1286264-16-1): Product Identity and Classification for Procurement Evaluation


tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate (CAS 1286264-16-1) is a Boc-protected trans-1,4-cyclohexanediamine derivative bearing an N-cyclopentylmethyl substituent, with molecular formula C17H32N2O2 and molecular weight 296.45 g/mol . It belongs to the class of N-Boc-protected vicinal and 1,4-diaminocyclohexane building blocks widely employed as synthetic intermediates in medicinal chemistry, particularly for the preparation of V1A receptor antagonists and other bioactive scaffolds . Commercial availability is confirmed through multiple reputable chemical suppliers at ≥95% purity, offered in scales from 100 mg to 250 g .

Why Generic Substitution Among Cyclohexane-1,4-diamine Building Blocks Carries Functional Risk for tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate (CAS 1286264-16-1)


The trans-cyclohexane-1,4-diamine scaffold is not a single commodity; variation in N-substituent identity (cyclopentylmethyl vs. cyclohexyl vs. cyclobutyl), N-protection status (Boc-protected vs. free amine/dihydrochloride salt), and stereochemistry (trans-1R*,4R* vs. cis-1R*,4S*) generates a family of chemically distinct entities that cannot be interchanged without altering downstream synthetic outcomes. The cyclopentylmethyl substituent in the target compound introduces a specific balance of lipophilicity and steric demand that differs systematically from its cyclohexyl analog (CAS 1286265-75-5) or smaller-ring cyclobutyl variant (CAS 1286275-75-9) . The Boc protecting group provides orthogonal temporary amine protection that is absent in the free diamine dihydrochloride salt (CAS 1286273-68-4), meaning substitution with the deprotected form precludes selective N-1 functionalization strategies . Even compounds sharing the identical molecular formula C17H32N2O2—such as the piperidine-based regioisomer (CAS 1286273-20-8)—are structurally non-equivalent building blocks with different spatial geometry and pharmacophoric profiles .

Quantitative Differentiation Evidence for tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate: Comparator-Based Selection Metrics


N-Substituent Ring Size Mapping: Cyclopentylmethyl vs. Cyclobutyl vs. Cyclohexyl Lipophilicity and Steric Profile Differentiation

The N-cyclopentylmethyl substituent in the target compound (CAS 1286264-16-1, MW 296.45) occupies an intermediate steric and lipophilic space between the smaller cyclobutyl analog (CAS 1286275-75-9, MW 268.40) and the larger cyclohexyl analog (CAS 1286265-75-5, MW 296.45) . The cyclobutyl variant differs by a molecular weight decrement of 28.05 Da (one C2H4 unit less), while the cyclohexyl variant has identical MW but replaces the flexible cyclopentylmethyl with a directly attached cyclohexyl ring, altering the spatial orientation and conformational freedom of the secondary amine . In drug design contexts, the cyclopentylmethyl group has been associated with enhanced membrane permeability relative to smaller cyclic alkylamines owing to increased lipophilicity from the C5 ring system .

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

Orthogonal Protection Strategy: Boc-Masked Amine vs. Free Diamine Dihydrochloride Salt in Multi-Step Synthesis

The target compound (CAS 1286264-16-1) features a tert-butoxycarbonyl (Boc) protecting group on the cyclohexane N-4 amine, enabling selective N-1 (cyclopentylmethyl-substituted amine) functionalization under conditions where the Boc group remains intact. Its direct deprotected analog, (1R*,4R*)-N1-(cyclopentylmethyl)cyclohexane-1,4-diamine dihydrochloride (CAS 1286273-68-4, MW 269.25), is a dihydrochloride salt in which both amine groups are unprotected and protonated, precluding chemoselective mono-functionalization . The Boc group can be removed under mild acidic conditions (e.g., TFA or HCl/dioxane) to liberate the free amine, a standard orthogonal deprotection strategy well-documented for trans-1,4-diaminocyclohexane derivatives in drug intermediate synthesis [1].

Synthetic Chemistry Protecting Group Strategy Orthogonal Functionalization

Stereochemical Integrity: Trans-1R*,4R* Configuration vs. Cis Diastereomer and Conformational Implications

The target compound is specified as the trans (1R*,4R*) diastereomer, a stereochemical designation that imposes a diequatorial orientation of the two amino substituents on the cyclohexane ring in the most stable chair conformation. This contrasts with cis-1,4-diaminocyclohexane isomers, where one substituent is forced into an axial position, altering molecular shape, dipole moment, and intermolecular interaction potential . The trans-1,4-diaminocyclohexane scaffold has established utility in drug discovery; for instance, trans-1,4-cyclohexanediamine prevents thermal inactivation of proteins through specific hydrophobic and electrostatic interactions, a property not shared by its cis isomer . Furthermore, trans-1,4-diaminocyclohexane has been employed as a structure-directing agent in the synthesis of two-dimensional layered zinc phosphates, where the trans geometry is critical for templating the desired framework topology .

Stereochemistry Conformational Analysis Drug Design

Supplier Pricing Benchmark: Cost Parity with Cyclohexyl Analog When Procured from a Common Japanese Vendor

When sourced from the same Japanese chemical supplier (Kishida Chemical Co.), the target compound (CAS 1286264-16-1, Product Code KPL007493) and its cyclohexyl-substituted analog (CAS 1286265-75-5, Product Code KPL004643) are both priced at ¥16,500 for a 250 mg unit, indicating no cost premium for the cyclopentylmethyl substitution relative to the cyclohexyl variant within this vendor . However, the European supplier CymitQuimica lists the target compound at 863.00 € per gram (Ref. 3D-LBC26416), providing an alternative procurement channel with different pricing economics . In contrast, the deprotected dihydrochloride analog (CAS 1286273-68-4) is offered on an inquiry-only basis, which may introduce procurement timeline uncertainty .

Procurement Cost Analysis Vendor Comparison

Recommended Procurement and Application Scenarios for tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring N-Cyclopentylmethyl Pharmacophore Installation via Sequential Amine Derivatization

In lead optimization programs where a trans-1,4-diaminocyclohexane core with a cyclopentylmethyl substituent on one amine is required (e.g., for MCH-R1 antagonists, V1A receptor antagonists, or other GPCR-targeted scaffolds), this compound serves as the direct building block. The Boc protecting group enables chemoselective functionalization of the cyclopentylmethyl-bearing secondary amine while preserving the N-4 amine for later-stage derivatization after acidic deprotection, as supported by the established Boc deprotection protocols for trans-cycloalkane-1,2-diamines [1]. The intermediate cyclopentylmethyl ring size (C5) provides balanced lipophilicity relative to cyclobutyl and cyclohexyl alternatives .

Synthesis of Structurally Defined trans-1,4-Diaminocyclohexane-Derived Screening Libraries

For the construction of focused screening libraries based on the trans-1,4-cyclohexanediamine scaffold—a privileged structure employed in the preparation of fully aliphatic polyimides, layered zinc phosphate frameworks, and antitumor platinum(II) complexes [1]—this compound offers a pre-functionalized N-cyclopentylmethyl variant that can be directly incorporated into parallel synthesis workflows. The trans stereochemistry ensures a consistent diequatorial presentation of substituents, an essential parameter for SAR interpretation across library members .

Process Chemistry Development for Multi-Kilogram Scale-Up Where Orthogonal Protection Is Required

In process chemistry settings where a trans-1,4-diaminocyclohexane intermediate with orthogonal amine protection is needed, this compound provides a single-component solution versus the alternative approach of purchasing the free diamine dihydrochloride (CAS 1286273-68-4) and subsequently installing a protecting group. The latter adds at minimum one synthetic step with associated yield loss and purification burden. The target compound is available from multiple suppliers at 95%+ purity in quantities up to 250 g, and at parity pricing with its cyclohexyl analog (¥16,500/250 mg at Kishida) when cyclopentylmethyl geometry is the desired substitution pattern .

Comparative Physicochemical Profiling Against Cyclohexyl and Cyclobutyl Analogs in Drug Discovery Programs

For medicinal chemistry teams systematically probing the optimal N-alkyl substituent on a trans-1,4-diaminocyclohexane core, this compound occupies a distinct molecular property space: MW 296.45 g/mol with a C5 ring linked via a methylene spacer, versus MW 268.40 for the cyclobutyl analog (C4, direct attachment) and MW 296.45 for the cyclohexyl analog (C6, direct attachment) [1]. The cyclopentylmethyl group introduces a potentially favorable balance between conformational flexibility (afforded by the CH2 linker) and steric bulk (from the five-membered ring), a combination not achievable with the directly attached cyclohexyl or cyclobutyl variants .

Quote Request

Request a Quote for tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.